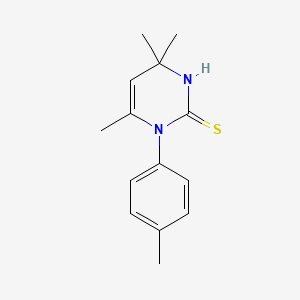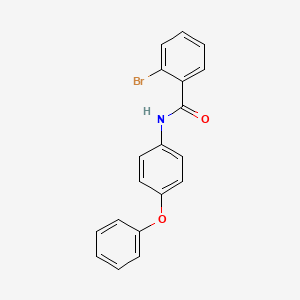
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(p-tolyl)-4,4,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ジヒドロ-1-(p-トリル)-4,4,6-トリメチル-2(1H)-ピリミジンチオンは、ピリミジンファミリーに属する複素環式化合物です。この化合物は、チオン基と融合したピリミジン環を含む独特の構造が特徴です。p-トリル基とトリメチル置換基の存在は、その化学的性質をさらに強化し、さまざまな科学分野において注目される化合物となっています。
製法
合成ルートと反応条件
3,4-ジヒドロ-1-(p-トリル)-4,4,6-トリメチル-2(1H)-ピリミジンチオンの合成は、通常、特定の条件下で適切な前駆体の環化を伴います。一般的な方法の1つは、p-トリルアミンと適切なジケトンを硫黄源の存在下で反応させることです。この反応は通常、酸化を防ぐために不活性雰囲気中で、環化プロセスを促進するために高温で行われます。
工業生産方法
工業的な環境では、この化合物の生産には、品質と収量の一貫性を確保するために連続フローリアクターが使用される場合があります。触媒と最適化された反応条件の使用は、合成プロセスの効率をさらに向上させることができます。さらに、再結晶またはクロマトグラフィーなどの精製ステップが用いられて、化合物を純粋な形で得ます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(p-tolyl)-4,4,6-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolylamine with a suitable diketone in the presence of a sulfur source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
反応の種類
3,4-ジヒドロ-1-(p-トリル)-4,4,6-トリメチル-2(1H)-ピリミジンチオンは、次のようなさまざまな化学反応を起こします。
酸化: チオン基は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: この化合物は、ジヒドロピリミジン誘導体を形成するように還元することができます。
置換: 芳香族p-トリル基は、求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 求電子置換反応には、通常、塩化アルミニウムまたは塩化鉄などの触媒が必要です。
主要な生成物
酸化: スルホキシドとスルホン。
還元: ジヒドロピリミジン誘導体。
置換: さまざまな置換ピリミジンチオン誘導体。
科学研究における用途
3,4-ジヒドロ-1-(p-トリル)-4,4,6-トリメチル-2(1H)-ピリミジンチオンは、科学研究において幅広い用途があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性や、生化学的アッセイにおけるリガンドとしての可能性について調査されています。
医学: 抗癌作用や抗菌作用などの潜在的な治療効果について調査されています。
産業: 特定の化学的性質を持つ新素材の開発に利用されています。
科学的研究の応用
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(p-tolyl)-4,4,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
3,4-ジヒドロ-1-(p-トリル)-4,4,6-トリメチル-2(1H)-ピリミジンチオンの作用機序には、特定の分子標的との相互作用が関与しています。チオン基は、タンパク質や酵素の求核部位と共有結合を形成し、それらの活性を阻害することができます。さらに、この化合物の構造は、さまざまな生物学的経路と相互作用し、細胞プロセスを調節する可能性があります。
類似化合物との比較
類似化合物
ピラゾロ[3,4-d]ピリミジン: 抗癌作用で知られています。
ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: CDK2阻害剤として調査されています。
インドール誘導体: 抗ウイルス作用や抗癌作用など、幅広い生物学的活性を示します。
独自性
3,4-ジヒドロ-1-(p-トリル)-4,4,6-トリメチル-2(1H)-ピリミジンチオンは、その特定の置換パターンとチオン基の存在によって独特です。この構造上の独自性は、その独特の化学反応性と潜在的な生物学的活性に寄与し、他の類似化合物とは一線を画しています。
特性
CAS番号 |
19017-40-4 |
|---|---|
分子式 |
C14H18N2S |
分子量 |
246.37 g/mol |
IUPAC名 |
4,6,6-trimethyl-3-(4-methylphenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C14H18N2S/c1-10-5-7-12(8-6-10)16-11(2)9-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) |
InChIキー |
BNKQZGSNBIHNBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=CC(NC2=S)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11664492.png)
![dimethyl 2-{1-[(4-chlorophenoxy)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11664498.png)
![N'-[(E)-biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B11664499.png)
![N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11664518.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11664520.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664531.png)


![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11664546.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664550.png)

![butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B11664556.png)

